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Drug Overview and Background

Amlexanox (chemical name: 2-amino-7-isopropyl-5-oxo-5H-(1)benzopyrano-(2,3-b)-pyridine-3-carboxylic

acid) is a tricyclic amine carboxylic acid compound with the molecular formula C16H14N2O4 and

molecular weight of 298.30 g/mol. This small molecule therapeutic has been developed in multiple

formulations, including 5% oral paste, oral adhesive tablets, and oral adhesive pellicles for various

clinical applications. The drug is characterized as an odorless, white to yellowish-white crystalline powder

that remains stable for approximately 3 years when stored as a powder at -20°C. [1] [2]

Amlexanox has experienced a varied regulatory history across different regions. While it was previously

available in the United States as a 5% oral paste (brand name Aphthasol) for the treatment of aphthous

ulcers, it has since been discontinued in the U.S. market as of 2017, though the exact reasons for

discontinuation are not fully specified in the available literature. In contrast, amlexanox remains approved

and commercially available in Japan, where it has been used since 1987 for the treatment of bronchial

asthma, allergic rhinitis, and conjunctivitis, and is marketed by Takeda Pharmaceuticals in 25 mg and 50

mg tablet formulations. [1] [3]

The drug's diverse therapeutic applications stem from its multifunctional pharmacological properties as an

anti-inflammatory agent, anti-allergic compound, and immunomodulator. Current research interest has
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expanded beyond its traditional uses to investigate potential applications in metabolic diseases, including

type 2 diabetes, obesity, and nonalcoholic fatty liver disease (NAFLD), positioning amlexanox as a

promising candidate for drug repurposing. [1] [2]

Comprehensive Safety Profile

Preclinical Safety Data

Comprehensive toxicology studies conducted in animal models have demonstrated a favorable preclinical

safety profile for amlexanox. In a 6-month toxicology study using dogs, the no observed adverse effect

level (NOAEL) was established at 10 mg/kg/day for oral administration. Notably, studies in rats

administered amlexanox at doses as high as 300 mg/kg/day revealed no carcinogenic effects and no

significant impact on reproductive function or fertility. These findings indicate a wide therapeutic margin,

particularly for topical administration where systemic exposure is minimal. Additional genetic toxicology

assessment using both in vitro (Ames test) and in vivo (mouse micronucleus) models showed no mutagenic

potential, further supporting its safety profile. [1] [4]

Human Safety and Tolerability

In human clinical trials, amlexanox has generally demonstrated excellent tolerability with a predominantly

favorable safety profile. A clinical safety study involving 100 patients with aphthous ulcers who applied the

5% paste formulation four times daily for 28 consecutive days reported no significant topical or systemic

adverse effects. This extended usage period, significantly longer than the typical 5-10 day treatment course

for aphthous ulcers, provides strong evidence of its safety for short-to-medium term administration. [4]

The systemic safety profile was further evaluated in a double-blind, randomized, placebo-controlled study

of 42 obese subjects with type 2 diabetes and nonalcoholic fatty liver disease who received oral amlexanox

three times daily for 12 weeks. This study reported no serious significant adverse events attributable to the

medication, demonstrating its potential safety even for longer-term systemic administration in metabolically

compromised populations. Importantly, only two patients in this trial experienced a perivascular
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inflammatory rash, which improved with local treatment, and both participants continued to show a

favorable response to the drug despite this transient reaction. [1]

Adverse Effects Analysis

Local Adverse Effects

The most frequently reported adverse effects associated with amlexanox are local reactions at the

application site, which are typically mild and self-limiting. Clinical trial data indicate that transient stinging,

burning, or pain at the application site occurs in approximately 1% to 2% of patients using the topical

paste formulation. These sensations are generally described as mild and tend to diminish with continued use

as the mucosal tissue adapts to the medication. [5] [6]

Less common local adverse effects include contact mucositis (inflammation of the mucous membrane) and

the emergence of new mouth ulcers or the development of white patches or sores inside the mouth or on

the lips. These reactions are reported to occur in less than 1% of patients based on pooled clinical trial data.

The incidence of these local reactions does not appear to differ significantly between the various topical

formulations (paste, adhesive tablets, or pellicles), suggesting that the active compound rather than the

delivery vehicle is responsible for these effects. [5] [7] [6]

Systemic Adverse Effects

Despite the primarily topical administration route, some systemic absorption does occur, primarily through

the gastrointestinal tract following oral secretion and swallowing. The most commonly reported systemic

adverse effects include:

Gastrointestinal effects: Nausea and diarrhea have been reported in less than 1% of patients in
clinical trials. [5] [6] [3]

Hypersensitivity reactions: Although rare, cases of allergic reactions have been documented. A
case report describes a 23-year-old female who developed an eruptive skin rash during treatment

for allergic rhinitis with oral Solfa 25 mg. The diagnosis was confirmed through a positive patch test,
indicating a genuine allergic response to amlexanox itself. [1]
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Potential for serious reactions: In rare instances, serious hypersensitivity reactions may occur,

manifested by hives, difficulty breathing, swelling of the face, lips, tongue, or throat. These
reactions necessitate immediate discontinuation of the medication and prompt medical attention. [5]

[4]

Table: Summary of Amlexanox Adverse Effects Incidence Based on Clinical Trial Data

Adverse Effect Incidence
Typical
Severity

Management

Local Reactions

Transient
stinging/burning

1-2% Mild Self-resolving, no intervention typically
needed

Contact mucositis <1% Mild to
moderate

Consider discontinuation if severe

New mouth ulcers <1% Mild to
moderate

Discontinuation, medical evaluation

Systemic Reactions

Nausea <1% Mild Typically self-limiting

Diarrhea <1% Mild Typically self-limiting

Allergic skin rash Rare Mild to severe Discontinuation, medical evaluation for

severe cases

Anaphylactic reactions Very rare Severe Immediate medical attention, discontinuation

Special Population Safety

Pediatric and geriatric populations have not been extensively studied for amlexanox safety. The drug's

labeling notes that safety and effectiveness in pediatric patients have not been established, and clinical

studies did not include sufficient numbers of subjects aged 65 and over to determine whether they respond

differently from younger subjects. However, post-marketing surveillance has not identified significant
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differences in responses between the elderly and younger patients. Nonetheless, dose selection for elderly

patients should be cautious, typically starting at the low end of the dosing range, reflecting the greater

frequency of decreased hepatic, renal, or cardiac function in this population. [6] [4]

For pregnant women, teratology studies performed with rats and rabbits at doses up to 200 and 600 times,

respectively, the projected human daily dose (on a mg/m² basis) demonstrated no adverse fetal effects.

Similarly, no significant effects on peri- and postnatal development were observed in rat fetuses at doses up

to 200 times the human dose. However, as with many medications, there are no adequate and well-controlled

studies in pregnant women, and the drug should be used during pregnancy only if clearly needed.

Breastfeeding caution is advised as amlexanox was detected in the milk of lactating rats, though human

data are lacking. [4]

Clinical Trials Summary

Aphthous Ulcer Trials

Multiple clinical trials have investigated the efficacy and safety of amlexanox for the treatment of recurrent

aphthous stomatitis (RAS), particularly the minor variant (MiRAU), which accounts for approximately 70%

to 87% of all RAS cases. A randomized, double-blind, vehicle-controlled, unparallel multicenter clinical

trial conducted in China enrolled 216 patients with minor recurrent aphthous ulcers who were randomized to

receive either amlexanox oral adhesive pellicles or placebo pellicles applied four times daily for five days.

The results demonstrated that amlexanox significantly reduced ulcer size (P=0.017 for day 4, P=0.038 for

day 6) and alleviated ulcer pain (P=0.021 for day 4, P=0.036 for day 6) compared to placebo. [7]

Another similar trial with 215 subjects compared amlexanox oral adhesive tablets (containing 2 mg

amlexanox) against vehicle-control tablets, showing comparable effectiveness between the two formulations

with no significant differences in safety parameters. Importantly, this trial also incorporated a crossover

design allowing subjective evaluation of comfort and convenience, revealing that patients preferred the

pellicle formulation due to better comfort during use. No major side effects were recorded in either study,

and laboratory monitoring including complete blood count, liver function tests (ALT, AST), and renal

function tests (BUN, Cr) showed no clinically significant abnormalities attributable to the treatment. [8]
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Pooled analysis from three controlled clinical studies evaluating 464 patients receiving amlexanox 5% oral

paste, 465 patients receiving placebo paste, and 195 patients receiving no treatment demonstrated that

amlexanox significantly accelerated healing of aphthous ulcers compared to both vehicle and no treatment.

Specifically, the median time to complete healing was reduced by 0.7 days compared to vehicle and by 1.6

days compared to no treatment. Similarly, the median time to complete pain relief was reduced by 0.7 days

compared to vehicle and by 1.3 days compared to no treatment. [4]

Metabolic Disease Trials

The potential application of amlexanox in metabolic disorders represents an innovative drug repurposing

opportunity based on its mechanism as a selective inhibitor of the protein kinases TBK1 and IKKε. A 12-

week, double-blind, randomized, placebo-controlled study published in 2017 enrolled 42 obese patients

with type 2 diabetes and nonalcoholic fatty liver disease. Participants received either oral amlexanox or

placebo three times daily. The study demonstrated that amlexanox treatment resulted in improved insulin

sensitivity and reduced hepatic steatosis compared to placebo. [1] [3]

A particularly interesting finding from this trial was the bimodal response observed among participants.

Approximately 50% of treated subjects were classified as "responders" based on achieving a significant

reduction in hemoglobin A1c (≥0.5%) and/or fructosamine (≥40 μmol/L). These responders also exhibited

decreased hepatic fat fraction and plasma triglyceride levels. The study reported no serious adverse events

attributable to amlexanox, supporting its favorable safety profile even in this metabolically compromised

population. [1]

Table: Key Clinical Trials of Amlexanox in Various Indications

Study/Reference Design Population Intervention
Key Efficacy
Findings

Safety Findings

Oral et al. (2017)
[1]

Double-blind,
randomized,

placebo-
controlled, 12

weeks

42 obese
patients

with T2DM
and NAFLD

Oral
amlexanox 3

times daily

Improved
insulin

sensitivity;
reduced

hepatic
steatosis;

bimodal

No serious
adverse events;

two patients had
transient

perivascular
rash that
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Study/Reference Design Population Intervention
Key Efficacy
Findings

Safety Findings

response:
~50%

responders
showed

significant
HbA1c

reduction

resolved with
local treatment

Chinese Cohort
(2009) [7]

Randomized,

double-blind,
vehicle-

controlled,
multicenter

216

patients
with minor

RAU

Amlexanox

oral adhesive
pellicles 4

times daily
for 5 days

Significant

reduction in
ulcer size

(Day 4:
P=0.017; Day

6: P=0.038)
and pain (Day

4: P=0.021;
Day 6:

P=0.036)

No major side

effects; no
significant lab

abnormalities

Bell (2005)
Review [3]

Review of 4

double-blind
RCTs

Patients

with
recurrent

aphthous
ulcers

Amlexanox

5% paste 4
times daily

Consistent

acceleration
of ulcer

healing
across all

trials;
significant

pain reduction

Minimal local

adverse effects;
low

discontinuation
rates due to side

effects

Mechanism of Action and Signaling Pathways

Amlexanox exhibits a multimodal mechanism of action that contributes to its diverse therapeutic

applications across different disease states. The drug functions primarily as an anti-inflammatory and anti-

allergic agent through several distinct pathways:
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Histamine and Leukotriene Inhibition: Amlexanox potently inhibits the formation and/or release of

inflammatory mediators, including histamine and leukotrienes, from mast cells, neutrophils, and

mononuclear cells. This activity is particularly relevant to its anti-allergic effects in conditions like

asthma and allergic rhinitis, as well as its therapeutic benefits in aphthous ulcers. [1] [4]

TBK1 and IKKε Inhibition: A significant mechanistic aspect of amlexanox is its selective inhibition

of the non-canonical IκB kinases TANK-binding kinase 1 (TBK1) and IκB kinase-epsilon (IKKε).

These kinases are involved in chronic low-grade inflammation associated with metabolic diseases. By

inhibiting these kinases, amlexanox downregulates immune system activity and attenuates

downstream TBK1 signaling, including phosphorylation of IRF3 and AKT. [1]

Fibroblast Growth Factor Modulation: Amlexanox binds to fibroblast growth factor 1 (FGF-1),

increasing its conformational stability and sterically blocking Cu2+-induced oxidation, which normally

leads to FGF-1 activation. This interaction may contribute to the drug's effects on cellular repair

processes. [2]

Nonsense-Mediated mRNA Decay Suppression: Interestingly, amlexanox has been found to

suppress nonsense-mediated mRNA decay (NMD), leading to increased levels of nonsense-containing

mRNAs and synthesis of full-length functional protein. This activity suggests potential applications in

diseases caused by nonsense mutations, such as certain forms of cystic fibrosis. [1]

The following diagram illustrates the key signaling pathways affected by amlexanox:
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Amlexanox Multimodal Mechanism of Action Diagram

This multifaceted mechanism underpins the diverse therapeutic potential of amlexanox across seemingly

unrelated conditions, from local inflammatory conditions like aphthous ulcers to systemic metabolic

disorders.

Formulations and Pharmacokinetics

Available Formulations

Amlexanox has been developed in several distinct formulations tailored to different clinical applications:
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5% Oral Paste: This formulation contains 50 mg of amlexanox per gram of beige-colored adhesive

paste base, which includes excipients such as benzyl alcohol, gelatin, glyceryl monostearate, mineral

oil, pectin, petrolatum, and sodium carboxymethylcellulose. The paste is designed to adhere to the oral

mucosa for localized drug delivery. [4]

Oral Adhesive Tablets: These formulations contain 2 mg of amlexanox in a mucoadhesive base

consisting of carboxymethyl cellulose (CMC), hydroxypropylmethyl cellulose (HPMC), carbomer, and

magnesium stearate. These tablets are designed to adhere directly to the ulcer surface for sustained

local drug release. [7] [8]

Oral Adhesive Pellicles: Similar in composition to the adhesive tablets, these lamellar white pellicles

also contain 2 mg of amlexanox with the same excipient base, offering an alternative delivery system

that some patients find more comfortable. [7]

Oral Tablets: In Japan, amlexanox is marketed as 25 mg and 50 mg tablets by Takeda

Pharmaceuticals for systemic administration in asthma and allergic conditions. [1]

Pharmacokinetic Profile

The pharmacokinetic properties of amlexanox have been characterized following both topical and systemic

administration:

Absorption: When applied topically to aphthous ulcers, amlexanox is primarily absorbed through the

gastrointestinal tract after oral secretion and swallowing, with minimal direct absorption through the

ulcerated tissue itself. Following a single oral application of 100 mg of paste (containing 5 mg

amlexanox), peak serum concentrations of approximately 120 ng/mL are achieved within 2.4 ± 0.9

hours. [4]

Distribution: The volume of distribution has not been precisely quantified in available literature, and

protein binding characteristics remain unspecified. [2]

Metabolism: Amlexanox undergoes hepatic metabolism primarily via hydroxylation followed by

conjugation, producing hydroxylated and conjugated metabolites. [2]
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Elimination: The elimination half-life is approximately 3.5 ± 1.1 hours in healthy individuals, with

about 17% of the administered dose excreted in urine as unchanged amlexanox and its metabolites.

With multiple applications four times daily, steady-state concentrations are achieved within one week,

with no significant accumulation observed during continuous use for up to four weeks. [2] [4]

Conclusion and Future Directions

Amlexanox presents a compelling pharmacological profile characterized by a favorable safety record and

multimodal mechanism of action that underpins its diverse therapeutic applications. The extensive clinical

trial data across multiple formulations and patient populations consistently demonstrate that amlexanox is

well-tolerated with predominantly mild, transient adverse effects limited primarily to local reactions at the

application site. The minimal systemic absorption of topical formulations contributes to their excellent safety

profile, while even oral administration in metabolic studies has shown acceptable tolerability with no serious

adverse events attributable to the drug.

The repurposing potential of amlexanox for metabolic diseases represents one of the most promising

future directions for this compound. Its mechanism as a selective TBK1 and IKKε inhibitor positions it

uniquely to address the chronic inflammatory component of obesity, type 2 diabetes, and nonalcoholic fatty

liver disease. The bimodal response observed in clinical trials suggests the potential for personalized

medicine approaches, where specific patient subsets might derive particular benefit from amlexanox therapy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Technical Review: Amlexanox Safety Profile,

Adverse Effects, and Clinical Trials]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b518682#amlexanox-safety-profile-adverse-effects-clinical-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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